molecular formula C10H11N3O2 B1372251 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione CAS No. 103274-15-3

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1372251
CAS RN: 103274-15-3
M. Wt: 205.21 g/mol
InChI Key: JJFIISOFQBYREX-UHFFFAOYSA-N
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Description

The compound “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine, which is a type of heterocyclic compound. The presence of an amino group (NH2) on the phenyl ring and a dione group (two carbonyl groups) on the imidazolidine ring could potentially give this compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of an imidazolidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have an amino group attached, and the imidazolidine ring would have two carbonyl groups and a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and carbonyl groups. These functional groups are often involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. The presence of polar functional groups like the amino and carbonyl groups could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Sensing Applications

This compound’s interaction with diols and strong Lewis bases such as fluoride or cyanide anions makes it valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling

Due to its reactivity with diols, “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” can be employed in biological labelling. This application is crucial for tracking and observing biological processes in research and diagnostic practices .

Protein Manipulation and Modification

The compound’s boronic acid moiety allows for the manipulation and modification of proteins. This is particularly useful in the study of protein function, structure, and interactions .

Separation Technologies

In the field of separation technologies, this compound can be utilized for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .

Development of Therapeutics

The interaction with diols also extends to the development of therapeutics. “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” could be used in the design of molecules that target specific biological pathways for therapeutic intervention .

Analytical Methods

As a building material for microparticles, this compound contributes to the development of innovative analytical methods. These methods can enhance the detection and quantification of various biological and chemical substances .

Polymers for Controlled Release

Incorporating this compound into polymers can lead to the controlled release of drugs like insulin. This application is particularly relevant in the treatment of chronic diseases such as diabetes .

Carbohydrate Chemistry and Glycobiology

Lastly, the compound plays a significant role in carbohydrate chemistry and glycobiology. Its applications include analysis, separation, protection, and activation of carbohydrates, which are essential for understanding and manipulating complex biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific chemical properties and biological activity. It could potentially be of interest in various areas of research .

properties

IUPAC Name

5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFIISOFQBYREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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